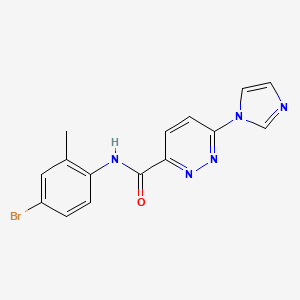

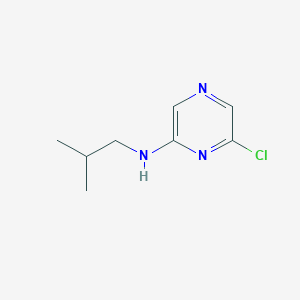

![molecular formula C15H13NO3 B2779355 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-68-1](/img/structure/B2779355.png)

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of this compound is C15H13NO3 . Its average mass is 255.269 Da, and its monoisotopic mass is 255.089539 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .科学的研究の応用

Fischer Indolization and Derivative Formation

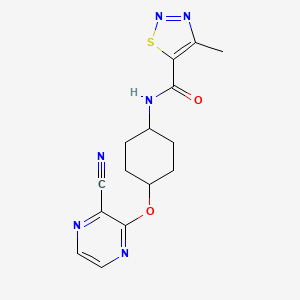

The Fischer indolization process has been studied for its potential to create a range of benz[e]indole derivatives, including those related to 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid. An unexpected outcome of this process was the formation of four angular benz[e]indole products instead of the anticipated linear benz[f]indole derivative. These compounds, including ethyl 5-ethoxy-1-phenyl-3H-benz[e]indole-2-carboxylate, were further explored for their potential applications, such as their oxidation products showing preliminary anti-viral activity (Ishii et al., 1983).

Rearrangement and Synthesis of Derivatives

The rearrangement of certain ethoxycarbonyl-substituted compounds in the presence of benzenesulfonyl chloride in an alkaline medium resulted in the formation of novel compounds, including pyrrole-4-carboxylic acids. This second-order Beckmann rearrangement illustrates the chemical versatility of benz[e]indole derivatives for synthesizing structurally diverse compounds with potential biological activities (Станкявичyс et al., 2013).

Inhibition of 5-Lipoxygenase

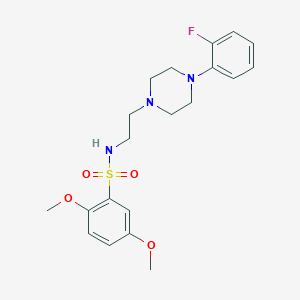

Benz[g]indole-3-carboxylates, a related class of compounds, have been optimized to potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. One such compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibitory activity, suggesting the potential of benz[e]indole derivatives in developing anti-inflammatory therapeutics (Karg et al., 2009).

Synthetic Routes to Hydroxyindole-3-carboxylic Acids

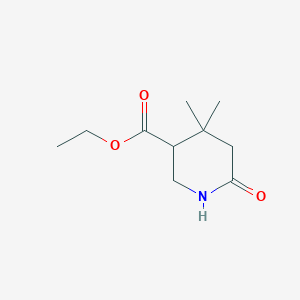

Research into the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, has provided valuable insights into the chemical properties and potential applications of indole derivatives. These acids play significant roles in biology and medicine, and their synthesis from benz[e]indole precursors highlights the importance of these compounds in pharmaceutical development (Marchelli et al., 1969).

将来の方向性

The future directions for research on 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid and its derivatives could include exploring their potential applications in the treatment of various disorders, given the biological activity of indole derivatives . Further investigation into novel methods of synthesis could also be a promising area of research .

特性

IUPAC Name |

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-2-19-14-8-12-11(7-13(16-12)15(17)18)9-5-3-4-6-10(9)14/h3-8,16H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYHKVVJGBIYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)

![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)

![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)